molecular formula C12H14O4S B1285365 1-(Phenylsulfonyl)cyclopentanecarboxylic acid CAS No. 134937-34-1

1-(Phenylsulfonyl)cyclopentanecarboxylic acid

Cat. No.: B1285365
CAS No.: 134937-34-1
M. Wt: 254.3 g/mol
InChI Key: MSNDNUCIDZJDMT-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H14O4S and a molecular weight of 254.3 g/mol . This compound is characterized by a cyclopentane ring substituted with a phenylsulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)cyclopentanecarboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(Phenylsulfonyl)cyclopentanecarboxylic acid can be compared with other sulfonyl-substituted carboxylic acids, such as:

  • 1-(Phenylsulfonyl)cyclohexanecarboxylic acid
  • 1-(Phenylsulfonyl)cyclobutanecarboxylic acid

These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique combination of the cyclopentane ring and the phenylsulfonyl group in this compound provides distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-11(14)12(8-4-5-9-12)17(15,16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNDNUCIDZJDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565746
Record name 1-(Benzenesulfonyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134937-34-1
Record name 1-(Benzenesulfonyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid
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